(2R)-1-(4-Tert-butylphenyl)propan-2-amine;hydrochloride
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Overview
Description
“(2R)-1-(4-Tert-butylphenyl)propan-2-amine;hydrochloride” is a chemical compound. More specific details about its use and applications were not found in the search results .
Chemical Reactions Analysis
Information on the chemical reactions involving “(2R)-1-(4-Tert-butylphenyl)propan-2-amine;hydrochloride” was not found in the search results .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, specific physical and chemical properties of “(2R)-1-(4-Tert-butylphenyl)propan-2-amine;hydrochloride” were not found in the search results .Scientific Research Applications
Catalytic Non-Enzymatic Kinetic Resolution
The compound has been implicated in the catalytic non-enzymatic kinetic resolution of racemic substrates, offering an alternative to enzyme-mediated processes for achieving high enantioselectivity and yield. This approach is of great importance in asymmetric organic synthesis, highlighting the compound's role in advancing the synthesis of chiral compounds (Pellissier, 2011).
Cancer Therapy
Research has also explored its potential in cancer therapy, particularly through its derivative, FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride). FTY720 demonstrates preclinical antitumor efficacy in various cancer models, indicating a new avenue for therapeutic applications beyond its established role as an immunosuppressant (Zhang et al., 2013).
Environmental and Bioactive Implications
The broader family of compounds, including 2,4-Di-tert-butylphenol analogs, shows significant bioactivity and environmental impact. These compounds, often found as secondary metabolites across various species, exhibit potent toxicity and suggest a complex interplay between natural production and ecological roles (Zhao et al., 2020).
Dopaminergic System Modulation
Furthermore, derivatives have been studied for their potential in modulating the dopaminergic system, with applications in treating neuropsychiatric disorders. The structure-activity relationship of these derivatives underscores their relevance in developing therapeutics for conditions such as schizophrenia and Parkinson's disease (Jůza et al., 2022).
Environmental Toxicology and Recycling
In environmental toxicology, related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) have been scrutinized for their impact, necessitating studies on their toxicity, resistance, and degradation. Such research informs safety regulations and environmental management practices (Zuanazzi et al., 2020).
Safety and Hazards
properties
IUPAC Name |
(2R)-1-(4-tert-butylphenyl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4;/h5-8,10H,9,14H2,1-4H3;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPGCRZYCYFHNM-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)C(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(4-Tert-butylphenyl)propan-2-amine;hydrochloride |
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